molecular formula C24H26N2O5S2 B11170219 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(benzylsulfonyl)propanamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(benzylsulfonyl)propanamide

Cat. No.: B11170219
M. Wt: 486.6 g/mol
InChI Key: HJUNLNUJRUOXRV-UHFFFAOYSA-N
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Description

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a sulfonamide group, and a phenylmethanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzamide with benzyl(methyl)sulfamoyl chloride under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O5S2

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-benzylsulfonylpropanamide

InChI

InChI=1S/C24H26N2O5S2/c1-26(18-20-8-4-2-5-9-20)33(30,31)23-14-12-22(13-15-23)25-24(27)16-17-32(28,29)19-21-10-6-3-7-11-21/h2-15H,16-19H2,1H3,(H,25,27)

InChI Key

HJUNLNUJRUOXRV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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